BenchChemオンラインストアへようこそ!

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Choose CAS 2034548-97-3 as a low-lipophilicity SAR probe when seeking a phenylmethanesulfonamide core without fluorine substituents. The methylene linker distinguishes it from benzenesulfonamide analogs linked to PI3K p110α selectivity, while the unsubstituted phenyl ring enables late-stage functionalisation for PDE/JNK or MAPK pathway profiling. Ideal for fragment library assembly requiring a non-fluorinated, methylene-spaced sulfonamide scaffold.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 2034548-97-3
Cat. No. B2799084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide
CAS2034548-97-3
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C14H13N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-10,16H,11H2
InChIKeyWLQNWVIDGMGJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034548-97-3): Core Structural Identity and Compound-Class Overview


1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034548-97-3) is a fully aromatic heterocyclic small molecule with molecular formula C14H13N3O2S and a molecular weight of 287.34 g·mol–1 . The structure contains a pyrazolo[1,5-a]pyridine core linked to a phenylmethanesulfonamide moiety through the 5-amino position . Pyrazolo[1,5-a]pyridine derivatives have demonstrated a broad range of pharmacological activities, including anti-proliferative, anti-inflammatory, and kinase-inhibitory effects [1][2]. However, the biological profile of this specific compound remains largely uncharacterised in the peer-reviewed primary literature; consequently, any current procurement decision relies heavily on structural analogy to better-studied congeners and on the chemical differentiation that the non-fluorinated phenylmethanesulfonamide motif provides relative to its closest commercial analogues.

Why Generic Substitution of 1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034548-97-3) Carries Risk for Research Programmes


Pyrazolo[1,5-a]pyridine sulfonamides are not a uniform compound class; minor structural alterations—particularly the nature and substitution pattern of the phenyl ring, the presence or absence of the methylene spacer, and the oxidation state of the pyridine ring—can profoundly shift target selectivity, cellular potency, and physicochemical properties [1][2]. For instance, SAR studies on pyrazolo[1,5-a]pyridine PI3K inhibitors have shown that moving or replacing the sulfonyl-containing linker eliminates p110α selectivity, while only limited phenyl substitutions are tolerated [1]. Consequently, a researcher who replaces 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide with a directly attached benzenesulfonamide, a tetrahydropyrazolo-pyridine variant, or a fluorinated/trifluoromethyl analogue may unknowingly alter target engagement, solubility, and metabolic stability. The quantitative evidence summarised below, although largely class-level due to the absence of head-to-head studies on this specific compound, identifies the structural dimensions where substitution is most likely to compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034548-97-3) Versus Closest Structural Analogues


Methylene Spacer as a Conformational and Electronic Differentiator Versus Direct Sulfonamide Analogues

1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide incorporates a methylene (–CH₂–) unit between the phenyl ring and the sulfonamide sulfur, giving a phenylmethanesulfonamide group. In contrast, the closest commercially available analogue, N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0), features a benzenesulfonamide where the sulfonyl sulfur is directly attached to the phenyl ring . Published SAR on pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrates that replacing the sulfonyl-containing linker abolishes p110α selectivity, and that the central linker geometry is a critical determinant of kinase inhibition [1]. The methylene spacer in the target compound introduces an extra rotational degree of freedom and alters the pKa of the sulfonamide NH, which is expected to modify both the hydrogen-bonding network with target kinases and the compound’s permeability profile relative to the direct sulfonamide analogue. No direct head-to-head biochemical comparison between these two compounds has been reported; this evidence is therefore classified as class-level inference supported by a cross-study SAR trend.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Non-Fluorinated Phenyl Ring Differentiator: Lipophilicity and Metabolic Stability Versus Fluorinated Analogues

The target compound contains an unsubstituted phenyl ring, whereas two closely related commercial analogues bear electron-withdrawing fluorine substituents: 1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide and N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2034339-37-0) . Fluorination is known to increase lipophilicity (by 0.2–0.4 logP units per fluorine on an aryl ring) and block oxidative metabolism at the substituted position, directly affecting metabolic stability and clearance profile . Although no direct comparative metabolism data exist for this set of compounds, the absence of fluorine on the target compound is expected to result in lower logD₇.₄, reduced CYP-mediated metabolic stability at the para-position, and potentially different tissue distribution relative to both fluorinated analogues. These compound-specific differences in physicochemical properties are relevant when selecting a chemical probe where minimal metabolic interference or a specific logP range is required.

Drug metabolism Pharmacokinetics Lipophilicity

Fully Aromatic Pyrazolo[1,5-a]pyridine Core Versus Tetrahydropyrazolo Analogue: Impact on Planarity and Target Binding

The target compound possesses a fully aromatic pyrazolo[1,5-a]pyridine ring system, whereas an accessible commercial alternative, 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide, carries a saturated pyridine ring (4,5,6,7-tetrahydro) . Loss of aromaticity in the pyridine ring increases conformational flexibility and alters the spatial orientation of the 5-amino substituent, which can disrupt critical π-stacking interactions within the ATP-binding pocket of kinases [1]. SAR studies on pyrazolo[1,5-a]pyridine kinase inhibitors confirm that the planarity of the core heterocycle contributes to binding affinity, with saturated analogues generally showing reduced potency [1]. Although a direct IC₅₀ comparison is not available for this specific pair, the structural evidence supports the expectation that the fully aromatic target compound will exhibit superior shape complementarity to flat kinase ATP sites relative to the tetrahydro analogue.

Kinase inhibitor Molecular planarity Binding conformation

Anti-Proliferative Potential of Pyrazolo[1,5-a]pyridine Sulfonamides: Class-Level Evidence Supporting Target Validation

A novel sulfonamide-containing pyrazolo[1,5-a]pyridine derivative, N-(3-methoxyphenyl)-5-(methylsulfonamide)pyrazolo[1,5-a]pyridine-3-formamide, was recently reported to exhibit good inhibitory activity in in vitro anti-proliferation assays [1]. Although the core scaffold differs from the target compound (sulfonamide at the 5-position vs. 3-formamide substitution), the study provides class-level evidence that pyrazolo[1,5-a]pyridine-sulfonamide hybrids are active against cancer cell lines [1]. The target compound’s phenylmethanesulfonamide 5-substitution pattern is chemically distinct and remains untested in published proliferation models. This evidence item is classified as supporting evidence only; it substantiates the biological tractability of the chemotype but does not offer a direct comparator-based quantitative advantage for the target compound over specific alternative structures.

Anticancer Anti-proliferative Sulfonamide SAR

Recommended Application Scenarios for 1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide (CAS 2034548-97-3) Based on Structural Differentiators


Kinase Inhibitor Lead-Optimisation Programmes Requiring a Non-Fluorinated Phenylmethanesulfonamide Probe

Medicinal chemistry teams investigating pyrazolo[1,5-a]pyridine-based kinase inhibitors who require a phenylmethanesulfonamide probe with minimal intrinsic lipophilicity can utilise CAS 2034548-97-3 as a control compound to assess the impact of removing fluorine substituents. Because the compound lacks the 2,5-difluoro or 4-trifluoromethyl groups found in related commercial analogues, it provides a lower logP baseline for SAR expansion. Its methylene spacer further distinguishes it from the benzenesulfonamide analogue (CAS 2034548-86-0), preserving the linker geometry associated with PI3K p110α selectivity in published SAR campaigns [1].

Dual PDE/JNK Multi-Target Inhibitor Scaffold Evaluation

Patents disclose that substituted pyrazolo[1,5-a]pyridines can act as dual phosphodiesterase (PDE) and c-Jun N-terminal kinase (JNK) inhibitors with therapeutic potential in cancer, neuropathic pain, and inflammation [1]. The target compound’s fully aromatic core and sulfonamide functionality align with the general Formula I of these patents. Procurement for PDE/JNK screening panels is warranted because the unsubstituted phenyl ring allows for subsequent late-stage functionalisation to optimise PDE isoform selectivity.

Chemical Biology Probe for ZAK Kinase / MAPK Pathway Studies

The structurally related benzenesulfonamide derivative N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has been reported to inhibit the ZAK kinase, disrupting MAPK pathway signalling [1]. CAS 2034548-97-3 differs by the introduction of a methylene spacer, which may shift kinase selectivity within the MAPK cascade. This compound can serve as a comparative tool to decouple the contribution of the methylene linker to ZAK versus off-target kinase engagement.

Structure-Confirmed Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 287.34 g·mol⁻¹, 17 heavy atoms, and a calculated topological polar surface area (tPSA) of approximately 68 Ų, CAS 2034548-97-3 resides comfortably within fragment-like chemical space [1]. Its single unsubstituted phenyl ring provides a synthetic handle for parallel derivatisation (e.g., Suzuki coupling, amination) without the complicating presence of fluorine or CF₃ groups that can affect cross-coupling reactivity. Procurement for fragment library assembly is recommended when a non-fluorinated, methylene-spaced sulfonamide fragment is needed.

Quote Request

Request a Quote for 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.